

Technical Guide: Spectroscopic Data & Characterization of (1-Naphthyl)ethyl Methacrylate

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Compound of Interest

Compound Name: (1-Naphthyl)ethyl Methacrylate

CAS No.: 72642-30-9

Cat. No.: B013758

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Executive Summary

(1-Naphthyl)ethyl Methacrylate (1-NEM) is a functional monomer featuring a polymerizable methacrylate group linked to a chiral naphthyl-ethyl moiety.^[1] Its primary utility lies in chiral recognition (as a precursor for HPLC stationary phases) and fluorescence spectroscopy (as a probe for polymer interdiffusion).^[1] This guide provides a definitive reference for its identification, synthesis, and purity assessment.

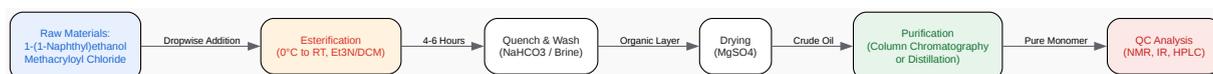
Chemical Identity & Properties

Parameter	Detail
Chemical Name	1-(1-Naphthyl)ethyl methacrylate
CAS Number	72642-30-9
Molecular Formula	C ₁₆ H ₁₆ O ₂
Molecular Weight	240.30 g/mol
Appearance	Colorless to pale yellow viscous liquid or low-melting solid
Solubility	Soluble in CHCl ₃ , THF, Toluene; Insoluble in Water
Chirality	Contains one stereocenter at the ethyl linkage (available as R, S, or racemic)

Synthesis & Processing Workflow

The synthesis typically involves the esterification of 1-(1-naphthyl)ethanol with methacryloyl chloride under basic conditions to neutralize the HCl byproduct.

Experimental Workflow Diagram



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Figure 1: Step-by-step synthesis and isolation workflow for high-purity monomer generation.

Spectroscopic Characterization

The following data represents the standard spectral signature for high-purity (>98%) **1-(1-Naphthyl)ethyl Methacrylate** in CDCl₃.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400 MHz

Proton Assignment	Shift (δ, ppm)	Multiplicity	Integration	Coupling (J, Hz)	Structural Context
Aromatic (Naphthyl)	7.40 – 8.15	Multiplet	7H	-	Naphthalene ring protons (complex splitting).[1]
Methine (-CH-)	6.85	Quartet	1H	6.5	Chiral center proton; deshielded by aromatic ring and ester oxygen.[1]
Vinyl (Trans)	6.12	Singlet (br)	1H	-	Methacrylate C=C proton (trans to carbonyl).[1]
Vinyl (Cis)	5.54	Singlet (br)	1H	-	Methacrylate C=C proton (cis to carbonyl).[1]
Methyl (Methacrylate)	1.96	Singlet	3H	-	Methyl group attached to the vinyl carbon.[1]
Methyl (Ethyl)	1.72	Doublet	3H	6.5	Methyl group at the chiral center.

“

Expert Insight: The quartet at 6.85 ppm is the diagnostic peak for this molecule.[1] In the analogous 1-phenylethyl methacrylate, this peak appears upfield (~5.9 ppm).[1] The significant downfield shift here is caused by the extended anisotropy of the naphthalene ring system.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet[1]

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3050 – 3010	C-H Stretch	Aromatic C-H (Naphthalene)
2980 – 2930	C-H Stretch	Aliphatic C-H (Methyl/Ethyl)
1718	C=O[1] Stretch	Methacrylate Ester Carbonyl (Strong intensity)
1638	C=C Stretch	Vinyl unsaturation (Conjugated)
1598, 1510	C=C Ring Stretch	Naphthalene skeletal vibrations
1160, 1290	C-O Stretch	Ester linkage (C-O-C)
775, 800	C-H Bend	Out-of-plane aromatic bending (1-substituted naphthalene)

UV-Vis Spectroscopy

Solvent: Acetonitrile or Methanol[1]

- λ_{max} 1: 220 nm ($\epsilon \sim 60,000 \text{ M}^{-1}\text{cm}^{-1}$) – Naphthalene $\pi \rightarrow \pi^*$ transition (strong).[1]

- λ_{max} 2: 280 nm ($\epsilon \sim 6,000 \text{ M}^{-1}\text{cm}^{-1}$) – Naphthalene $\pi \rightarrow \pi^*$ transition (distinctive fine structure).[1]
- Feature: The methacrylate group contributes to end-absorption <210 nm but does not significantly overlap with the primary naphthalene bands.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of (1-Naphthyl)ethyl Methacrylate

Safety: Methacryloyl chloride is a lachrymator.[1] Perform all steps in a fume hood.

- Preparation: Charge a flame-dried 250 mL 3-neck round-bottom flask with 1-(1-naphthyl)ethanol (5.0 g, 29 mmol) and anhydrous Dichloromethane (DCM) (50 mL).
- Base Addition: Add Triethylamine (TEA) (4.4 g, 43.5 mmol) and a catalytic amount of DMAP (dimethylaminopyridine, ~10 mg). Cool the mixture to 0°C in an ice bath.
- Acylation: Add Methacryloyl Chloride (3.6 g, 35 mmol) dissolved in 10 mL DCM dropwise over 30 minutes. Maintain temperature <5°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the alcohol spot disappears.[1]
- Work-up:
 - Wash the organic phase with Water (2 × 50 mL).[1]
 - Wash with Saturated NaHCO_3 (2 × 50 mL) to remove excess acid.[1]
 - Wash with Brine (1 × 50 mL).[1]
 - Dry over anhydrous MgSO_4 and filter.[1][2]
- Purification: Remove solvent under reduced pressure. Purify the crude oil via silica gel column chromatography using Hexane/Ethyl Acetate (95:5) as eluent.[1]
- Yield: Expect 80–90% yield of a viscous oil.[1]

Protocol B: Quality Control (Impurity Profiling)

Critical Check: The presence of 1-Vinylnaphthalene (elimination byproduct) is a common impurity.

- Detection: Check ^1H NMR for multiplets at 5.4 ppm, 5.8 ppm, and 7.2 ppm (vinyl protons directly on the ring).
- Limit: Acceptable limit for polymerization grade is <0.5 mol%.

References

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Sources

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- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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